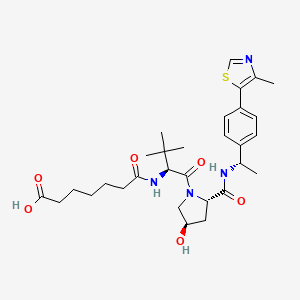

(S,R,S)-AHPC-Me-C5-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4O6S/c1-18(20-11-13-21(14-12-20)26-19(2)31-17-41-26)32-28(39)23-15-22(35)16-34(23)29(40)27(30(3,4)5)33-24(36)9-7-6-8-10-25(37)38/h11-14,17-18,22-23,27,35H,6-10,15-16H2,1-5H3,(H,32,39)(H,33,36)(H,37,38)/t18-,22+,23-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRLUZXRZXWRMX-XECMSXCGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of von Hippel-Lindau (VHL) Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular machinery that senses and responds to changes in oxygen availability. It functions as the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2-VHL)[1][2][3]. This complex is a key regulator of the hypoxia-inducible factors (HIFs), transcription factors that orchestrate the cellular response to low oxygen (hypoxia) by controlling genes involved in angiogenesis, glucose metabolism, and cell survival[4][5]. The discovery of small molecules that can bind to VHL—referred to as VHL ligands—has revolutionized a corner of drug discovery, enabling the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of VHL ligand function, the underlying signaling pathways, and the experimental protocols used for their characterization.

Core Function: Regulation of the HIF-1α Pathway

The canonical function of the VHL protein is to mediate the degradation of the alpha subunits of HIF (HIF-α). This process is exquisitely regulated by cellular oxygen levels.

Under Normoxic Conditions (Normal Oxygen):

-

Hydroxylation: Prolyl hydroxylase domain (PHD) enzymes use oxygen to hydroxylate specific proline residues on HIF-α[2].

-

Recognition: The hydroxylated HIF-α is now recognized by the VHL protein[2][6].

-

Ubiquitination: VHL, as part of the CRL2-VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1), recruits an E2 ubiquitin-conjugating enzyme[5][6][7][8]. This complex then polyubiquitinates HIF-α, tagging it for destruction.

-

Degradation: The ubiquitinated HIF-α is degraded by the 26S proteasome, keeping its levels low[1][9].

Under Hypoxic Conditions (Low Oxygen):

-

PHD Inactivation: The PHD enzymes are inactive due to the lack of their co-substrate, oxygen.

-

HIF-α Stabilization: HIF-α is not hydroxylated and therefore not recognized by VHL[4].

-

Nuclear Translocation & Dimerization: Stabilized HIF-α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β.

-

Gene Transcription: The HIF-α/β heterodimer binds to Hypoxia Response Elements (HREs) in the genome, activating the transcription of genes that help cells adapt to the low-oxygen environment[4].

Mutations that inactivate VHL lead to the constitutive stabilization of HIF-α, regardless of oxygen status, driving the formation of highly vascularized tumors characteristic of VHL disease[4][10].

Hijacking VHL for Targeted Protein Degradation: PROTACs

The development of small-molecule VHL ligands has enabled a powerful therapeutic strategy known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules with two key components connected by a linker: a "warhead" that binds to a protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, such as VHL[6][11].

The mechanism of action is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target POI and the VHL E3 ligase, bringing them into close proximity and forming a ternary complex[6].

-

Induced Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme (recruited by the E3 ligase) to the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, effectively removing the protein from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation[11].

This approach transforms VHL from a specific regulator of HIF into a versatile tool for degrading virtually any protein for which a binder can be developed.

Quantitative Data: VHL Ligand Binding Affinities

The affinity of a ligand for VHL is a critical parameter in the design of effective PROTACs. Structure-guided design has led to the development of potent, non-peptidic small-molecule VHL ligands[1]. Below is a summary of binding affinities for representative VHL ligands.

| Ligand | Binding Affinity (Kd, nM) | Assay Method | Reference |

| VH032 | 185 | ITC | [12] |

| VH298 | ~200-500 | Multiple | [13] |

| GNE7599 | < 40 | FP, SPR | [1][14] |

| Compound 11 | 170 | BRET, SPR | [1] |

| Compound 14a | ~370 (2x VH032) | ITC | [12] |

Abbreviations: Kd (Dissociation Constant), ITC (Isothermal Titration Calorimetry), FP (Fluorescence Polarization), SPR (Surface Plasmon Resonance), BRET (Bioluminescence Resonance Energy Transfer).

Experimental Protocols

Characterizing the function and efficacy of VHL ligands and the PROTACs derived from them requires a suite of biophysical and cell-based assays.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment[15][16].

Methodology:

-

Sample Preparation:

-

Prepare the VHL protein complex (e.g., VHL/ElonginB/ElonginC or VBC) and the VHL ligand in an identical, precisely matched buffer to avoid heats of dilution[17]. A common buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.

-

Determine protein and ligand concentrations accurately. Protein concentration can be measured by UV absorbance at 280 nm[18].

-

Degas all solutions thoroughly before use.

-

-

Instrument Setup:

-

The "macromolecule" (VBC protein complex) is loaded into the sample cell (typically at 10-20 µM).

-

The "ligand" (VHL binder) is loaded into the injection syringe at a concentration 10-15 times that of the protein (e.g., 100-200 µM)[18].

-

-

Titration:

-

Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

-

The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells[19].

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to yield the heat change per injection.

-

These values are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters: Kd, n, and ΔH[18].

-

Western Blot for PROTAC-Induced Protein Degradation

Western blotting is the gold-standard method to quantify the reduction in the level of a target protein following treatment with a PROTAC[11][20].

Methodology:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to attach overnight.

-

Treat cells with a dose-response range of the PROTAC compound for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO)[11].

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading[11].

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system[21].

-

Quantify band intensities using densitometry software.

-

Calculate the percentage of protein degradation relative to the vehicle control. Plotting this data against PROTAC concentration allows for the determination of DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values[11].

-

In Vitro Ubiquitination Assay

This biochemical assay reconstitutes the ubiquitination cascade in a test tube to confirm that a VHL-based PROTAC can induce ubiquitination of the target protein.

Methodology:

-

Reaction Setup:

-

Combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):

-

E1 Ubiquitin-Activating Enzyme

-

A specific E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2)

-

Ubiquitin

-

The CRL2-VHL E3 Ligase complex (recombinant)

-

The purified target protein (POI)

-

The PROTAC molecule

-

ATP solution (to initiate the reaction)[22]

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a set time (e.g., 30-60 minutes).

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the reaction products by Western blot.

-

-

Detection:

-

Probe the Western blot with an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein indicates the addition of ubiquitin molecules (polyubiquitination).

-

Alternatively, probe with an anti-ubiquitin antibody to confirm the presence of ubiquitin on the target[22].

-

Conclusion

VHL ligands are powerful chemical tools that have a dual function. As inhibitors, they can disrupt the VHL-HIF-α interaction, stabilizing HIF and activating the hypoxia response pathway. More significantly, they serve as the foundational E3 ligase-recruiting element in PROTACs, enabling the targeted degradation of disease-causing proteins. The continued development of VHL ligands with diverse chemical structures and improved physicochemical properties is expanding the reach of targeted protein degradation as a therapeutic modality[1][23]. A thorough understanding of the underlying biology and the application of rigorous experimental methodologies are paramount to successfully harnessing the function of VHL ligands for next-generation drug development.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

- 4. Investigation of the role of VHL-HIF signaling in DNA repair and apoptosis in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. atsjournals.org [atsjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 19. youtube.com [youtube.com]

- 20. academic.oup.com [academic.oup.com]

- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 22. docs.abcam.com [docs.abcam.com]

- 23. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

(S,R,S)-AHPC-Me-C5-COOH: A Technical Guide to its Mechanism of Action as a VHL E3 Ligase Ligand for PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The VHL E3 Ligase and Targeted Protein Degradation

The VHL protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. This process is initiated by the prolyl hydroxylation of HIF-1α, which creates a binding site for VHL. Upon binding, the VHL complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.

PROTACs are heterobifunctional molecules that hijack this natural cellular process. They consist of two distinct domains connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. By simultaneously binding to both the POI and the E3 ligase, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI.

The Role of (S,R,S)-AHPC-Me-C5-COOH in PROTACs

This compound functions as the E3 ligase-recruiting moiety in a PROTAC. The (S,R,S)-AHPC-Me core is a potent and well-characterized VHL ligand that mimics the hydroxylated proline residue of HIF-1α, enabling it to bind to the substrate recognition pocket of VHL. The "-C5-COOH" component is a five-carbon linker terminating in a carboxylic acid group. This linker serves two primary purposes:

-

Spatial Orientation: The linker provides the necessary length and flexibility to allow for the simultaneous binding of the VHL ligand to the VHL complex and the POI-binding ligand to its target protein, facilitating the formation of a stable and productive ternary complex.

-

Conjugation Point: The terminal carboxylic acid provides a reactive handle for the covalent attachment of a ligand that binds to the target protein of interest, enabling the synthesis of a complete PROTAC molecule.

Molecules with similar structures are utilized in the synthesis of clinical-stage PROTACs such as DT2216, which targets the BCL-XL protein for degradation.

Mechanism of Action: Hijacking the VHL-Mediated Degradation Pathway

When incorporated into a PROTAC, this compound initiates a catalytic cycle of target protein degradation:

-

Ternary Complex Formation: The PROTAC, through its two distinct binding moieties, brings the target protein and the VHL E3 ligase complex into close proximity, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC is then released and can engage another target protein and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.

This targeted degradation offers several advantages over traditional inhibition, including the potential to address previously "undruggable" targets and the ability to achieve sustained pathway modulation.

Quantitative Data

Currently, there is no publicly available quantitative data, such as binding affinity (Kd or IC50) values, specifically for the this compound molecule's interaction with the VHL protein. However, the (S,R,S)-AHPC-Me core is known to be a high-affinity VHL ligand. The binding affinity of the entire PROTAC molecule to both the VHL complex and the target protein, as well as the stability of the resulting ternary complex, are critical parameters that are typically determined during the drug discovery and development process.

| Parameter | Description | Typical Assay Methods |

| Binary Binding Affinity | The binding strength of the VHL ligand portion of the PROTAC to the VHL E3 ligase complex. | Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |

| Ternary Complex Formation | The ability of the PROTAC to simultaneously bind to both the VHL complex and the target protein, forming a stable ternary complex. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), NanoBRET, Proximity Ligation Assay (PLA) |

| Target Degradation (DC50) | The concentration of the PROTAC required to induce 50% degradation of the target protein in a cellular context. | Western Blotting, In-Cell ELISA, Mass Spectrometry-based proteomics |

| Degradation Rate (Dmax) | The maximum level of target protein degradation that can be achieved with the PROTAC. | Western Blotting, In-Cell ELISA, Mass Spectrometry-based proteomics |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of VHL-recruiting PROTACs. Specific conditions and reagents would need to be optimized for the particular PROTAC and target protein being studied.

VHL Binding Affinity Assay (Fluorescence Polarization)

Principle: This competitive binding assay measures the ability of a test compound (e.g., a PROTAC containing this compound) to displace a fluorescently labeled VHL ligand from the VHL E3 ligase complex.

Materials:

-

Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

-

Fluorescently labeled VHL ligand (e.g., a derivative of HIF-1α peptide)

-

Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

-

Test compound (PROTAC)

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a solution of the VBC complex and the fluorescently labeled VHL ligand in the assay buffer. The concentrations should be optimized to yield a stable and robust fluorescence polarization signal.

-

Serially dilute the test compound in assay buffer.

-

Add a fixed volume of the VBC complex/fluorescent ligand solution to each well of the microplate.

-

Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a known high-affinity VHL ligand (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the IC50 value of the test compound by fitting the data to a dose-response curve.

Ternary Complex Formation Assay (NanoBRET™)

Principle: This live-cell assay measures the proximity between the target protein and the VHL E3 ligase induced by a PROTAC. The target protein is fused to a NanoLuc® luciferase, and the VHL protein is fused to a HaloTag® that is labeled with a fluorescent acceptor. PROTAC-induced proximity brings the donor and acceptor into close range, resulting in Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused VHL

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

PROTAC of interest

-

White, opaque 96-well cell culture plates

Protocol:

-

Co-transfect the mammalian cells with the expression vectors for the NanoLuc®-fused target protein and the HaloTag®-fused VHL.

-

Plate the transfected cells into a 96-well plate and allow them to adhere overnight.

-

Label the cells with the HaloTag® NanoBRET™ 618 Ligand.

-

Treat the cells with a serial dilution of the PROTAC.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Measure the donor and acceptor emission signals using a plate reader equipped for BRET measurements.

-

Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the potency of ternary complex formation.

Visualizations

Caption: Mechanism of action of a this compound-based PROTAC.

Caption: Workflow for a Fluorescence Polarization (FP) VHL binding assay.

Conclusion

This compound is a key component in the construction of VHL-recruiting PROTACs. Its high-affinity binding to the VHL E3 ligase and the presence of a versatile linker attachment point make it a valuable tool for the development of novel therapeutics based on targeted protein degradation. The experimental protocols outlined in this guide provide a framework for the characterization of PROTACs derived from this and similar VHL ligands, enabling the detailed investigation of their mechanism of action and the optimization of their therapeutic potential. Further research is warranted to determine the specific biophysical and cellular characteristics of this compound itself.

The Architectonics of Cellular Demolition: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to a novel strategy of induced protein elimination. By co-opting the cell's intrinsic protein disposal machinery, TPD enables the selective removal of disease-causing proteins, thereby opening up a vast landscape of previously "undruggable" targets. This technical guide provides an in-depth exploration of the core principles of TPD, focusing on the two predominant technologies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into the fundamental mechanisms, present quantitative data for key degraders, provide detailed experimental protocols for performance assessment, and visualize the intricate signaling pathways and experimental workflows.

Core Principles of Targeted Protein Degradation

The primary mechanism of TPD involves hijacking the Ubiquitin-Proteasome System (UPS), the cell's natural machinery for degrading damaged or unwanted proteins.[1][2] This process is orchestrated by small molecules that act as intermediaries, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 conjugating enzyme to the POI. The resulting polyubiquitin (B1169507) chain acts as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[4][5]

There are two major classes of small molecules that mediate TPD:

-

Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[6][7] One ligand binds to the POI, while the other recruits a specific E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][8][] The linker's length and composition are critical for optimizing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and degradation.[10]

-

Molecular Glues: These are smaller, monovalent compounds that induce a novel protein-protein interaction between an E3 ligase and a substrate protein that would not normally associate.[11][12] By binding to the E3 ligase, the molecular glue alters its surface topology, creating a new binding interface for the "neo-substrate," leading to its ubiquitination and degradation.[13][14]

A key advantage of TPD is its catalytic nature. After the POI is ubiquitinated, the PROTAC or molecular glue is released and can engage another target protein and E3 ligase, enabling the degradation of multiple protein molecules by a single degrader molecule.[3][15] This catalytic activity often results in potent and sustained pharmacological effects at sub-stoichiometric concentrations.[15]

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), the highest percentage of protein degradation achieved.[3][16][17] The binding affinities (Kd) of the PROTAC for the target protein and the E3 ligase, as well as the cooperativity (α) of ternary complex formation, are also critical parameters.[12]

Below are tables summarizing quantitative data for several well-characterized PROTACs targeting the epigenetic reader protein BRD4.

Table 1: Degradation Efficiency of VHL-based BRD4 PROTACs

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | BRD4 | VHL | HeLa | 26 | >95 | [3] |

| ARV-771 | BRD4 | VHL | LNCaP | 1.8 | ~95 | [3] |

| Compound A | BRD4 | VHL | 22Rv1 | 5 | >90 | [8] |

Table 2: Degradation Efficiency of CRBN-based BRD4 PROTACs

| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-825 | BRD4 | CRBN | RS4;11 | 0.9 | >95 | [15] |

| dBET1 | BRD4 | CRBN | MOLM-13 | 3 | ~98 | [15] |

| PROTAC 1 | BRD4 | CRBN | BL cells | <1 | >90 | [18] |

| PROTAC 3 | BRD4 | CRBN | RS4;11 | 0.1-0.3 | >90 | [18] |

| PROTAC 4 | BRD4 | CRBN | MV-4-11 | <0.01 | >90 | [18] |

Table 3: Binding Affinities and Cooperativity of BRD4 PROTACs

| PROTAC | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Cooperativity (α) | Reference |

| MZ1 | 18 (BRD4) | 66 (VHL) | 4.8 | |

| ARV-771 | 2 (BETs) | 185 (VHL) | - | [3] |

| ARV-825 | 9 (BETs) | 1700 (CRBN) | - | [3] |

Experimental Protocols

Western Blotting for Protein Degradation Assessment

Objective: To quantify the reduction in the levels of a target protein following treatment with a degrader.[6][10]

Methodology:

-

Cell Culture and Treatment:

-

Seed the cells of interest in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting. Allow the cells to adhere overnight.[3][10]

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[6][10]

-

-

Sample Preparation:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6][19]

-

Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][19]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[6][19]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[6][19]

-

Determine the protein concentration of each sample using a BCA assay.[6]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[6][20]

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.[6][20]

-

Run the gel until the dye front reaches the bottom.[6]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10][20]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody against the protein of interest, diluted in blocking buffer, overnight at 4°C.[6][10]

-

Wash the membrane three times with TBST.[10]

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Wash the membrane three times with TBST.[10]

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.[10]

-

Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin).[3]

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[3]

-

In Vitro Ubiquitination Assay

Objective: To determine if a PROTAC can induce the ubiquitination of a target protein in a cell-free system.[13]

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture in a total volume of 25-50 µL. The final concentrations of the components should be optimized but can start with:

-

E1 Activating Enzyme: 50-100 nM

-

E2 Conjugating Enzyme (e.g., UBE2D2): 100-500 nM[13]

-

E3 Ligase (e.g., purified VHL or CRBN complex): 20-100 nM

-

Target Protein (purified): 200-500 nM

-

Ubiquitin: 2-10 µM[13]

-

PROTAC: Variable concentrations

-

ATP: 2-10 mM[13]

-

10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

-

Assemble the reaction on ice, adding ATP last to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-90 minutes.[6]

-

-

Reaction Termination:

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot as described above.

-

Probe the membrane with an antibody specific to the target protein to visualize a ladder of higher molecular weight bands corresponding to polyubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous assay format.[1][21][22]

Methodology:

-

Reagent Preparation:

-

Use purified, tagged proteins (e.g., His-tagged E3 ligase and GST-tagged POI).[22]

-

Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20).

-

Use a TR-FRET antibody pair that recognizes the respective tags (e.g., Tb-conjugated anti-GST antibody as the donor and a fluorescently labeled anti-His antibody as the acceptor).[22]

-

-

Assay Procedure:

-

In a microplate, add the tagged POI, tagged E3 ligase, and the TR-FRET antibody pair at optimized concentrations.[21]

-

Add serial dilutions of the PROTAC.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the ternary complex to form and the assay signal to stabilize.[21]

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.[21]

-

Calculate the TR-FRET ratio.

-

Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve is expected, from which the potency and cooperativity of ternary complex formation can be determined.[21][23]

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the thermodynamic parameters (binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n)) of the binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complex interactions.[21][24][25]

Methodology:

-

Sample Preparation:

-

Binary Titration:

-

Load the protein (e.g., POI) into the sample cell at a concentration of approximately 10-20 µM.[11]

-

Load the PROTAC into the injection syringe at a concentration 10-20 times that of the protein.[11]

-

Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.[21]

-

Analyze the data using a one-site binding model to determine the Kd, ΔH, and n.[11]

-

Repeat the experiment for the PROTAC binding to the E3 ligase.

-

-

Ternary Titration:

-

To measure the affinity of the POI to the pre-formed PROTAC-E3 ligase complex, saturate the E3 ligase with the PROTAC and place this binary complex in the sample cell.

-

Titrate the POI from the syringe.

-

The resulting data can be used to calculate the cooperativity factor (α).

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time association (kon) and dissociation (koff) rates of binary and ternary complex formation, from which the binding affinity (Kd) can be calculated.[1][4][14]

Methodology:

-

Chip Preparation:

-

Binary Interaction Analysis:

-

Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binding kinetics of the binary interaction.[14]

-

Regenerate the chip surface between each concentration.

-

Repeat the process with the POI as the analyte.

-

-

Ternary Interaction Analysis:

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models to determine the kon, koff, and Kd values for both binary and ternary interactions.[1] The cooperativity factor can then be calculated.

-

Visualizing the Core Mechanisms and Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways in targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Molecular glue-mediated protein degradation.

Experimental Workflows

The following diagrams illustrate logical workflows for the discovery and characterization of PROTACs.

Caption: PROTAC discovery and development workflow.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

Targeted protein degradation represents a powerful and versatile strategy in drug discovery, with the potential to address a wide array of diseases driven by aberrant proteins. The principles of induced proximity, leveraging the cell's own ubiquitin-proteasome system, offer a distinct advantage over traditional inhibitory approaches. A thorough understanding of the underlying mechanisms, coupled with robust and quantitative experimental methodologies, is paramount for the successful design and optimization of novel protein degraders. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this exciting and rapidly evolving field.

References

- 1. aragen.com [aragen.com]

- 2. biorxiv.org [biorxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. med.emory.edu [med.emory.edu]

- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. worthe-it.co.za [worthe-it.co.za]

- 8. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 14. o2hdiscovery.co [o2hdiscovery.co]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sketchviz.com [sketchviz.com]

- 18. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-rad.com [bio-rad.com]

- 20. docs.abcam.com [docs.abcam.com]

- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 25. researchgate.net [researchgate.net]

(S,R,S)-AHPC-Me-C5-COOH: A Technical Guide for Researchers in Targeted Protein Degradation

CAS Number: 2229976-21-8

This technical guide provides an in-depth overview of (S,R,S)-AHPC-Me-C5-COOH, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the synthesis, mechanism of action, and experimental evaluation of this key molecule and its derivatives.

Core Concepts and Mechanism of Action

This compound is a high-affinity ligand for the VHL E3 ubiquitin ligase, featuring a C5 carboxylic acid linker. This linker provides a convenient attachment point for a ligand that binds to a target protein of interest (POI). The resulting heterobifunctional molecule, or PROTAC, acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase complex.

This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery. This targeted degradation approach offers a powerful alternative to traditional enzyme inhibition, as it can eliminate the entire protein, including its non-enzymatic functions. A key application of this molecule is in the synthesis of the BCL-XL PROTAC degrader, DT2216.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2229976-21-8 | |

| Molecular Formula | C₃₀H₄₂N₄O₆S | |

| Molecular Weight | 586.74 g/mol | |

| Appearance | Powder | |

| Functional Group | Carboxylic Acid | |

| Storage Temperature | 2-8°C |

Synthesis

A plausible synthetic route would involve the coupling of a protected (S,R,S)-AHPC-Me core with a C5 linker that has a terminal carboxylic acid group. Key steps would likely include:

-

Synthesis of the core VHL ligand: This involves the coupling of key intermediates, often utilizing peptide coupling reagents.

-

Introduction of the linker: The C5 carboxylic acid linker is then attached to the core VHL ligand.

-

Deprotection: Removal of any protecting groups to yield the final product.

Application in PROTAC Development: A Case Study of DT2216

This compound is a crucial component in the synthesis of DT2216, a selective BCL-XL PROTAC degrader.[1] The carboxylic acid group of this compound is activated and then reacted with an amine-functionalized BCL-XL ligand to form the final PROTAC molecule.

The resulting PROTAC, DT2216, has demonstrated potent and selective degradation of the anti-apoptotic protein BCL-XL, leading to apoptosis in cancer cells.

Experimental Protocols

The evaluation of PROTACs derived from this compound involves a series of in vitro and cellular assays to determine their efficacy and mechanism of action.

VHL Binding Assay

To confirm the engagement of the VHL ligand portion of the PROTAC with its target, a VHL binding assay is essential. A common method is a fluorescence polarization (FP) competition assay.

Principle: A fluorescently labeled VHL ligand (probe) will have a high polarization value when bound to the VHL protein complex. Unlabeled ligands, such as the PROTAC being tested, will compete for binding, displacing the fluorescent probe and causing a decrease in the polarization signal.

Protocol Outline:

-

Reagents: Purified VHL-ElonginB-ElonginC (VCB) complex, a fluorescently labeled VHL probe (e.g., FAM-HIF-1α peptide), and the test PROTAC.

-

Procedure:

-

Incubate a fixed concentration of the VCB complex and the fluorescent probe.

-

Add serial dilutions of the test PROTAC.

-

Measure fluorescence polarization after incubation.

-

-

Data Analysis: Determine the IC50 value, which is the concentration of the PROTAC that causes a 50% reduction in the polarization signal.

Ternary Complex Formation Assays

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a critical step for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.[3][4][5]

Methods:

-

Surface Plasmon Resonance (SPR): Immobilize the POI or the E3 ligase on a sensor chip and flow the other protein and the PROTAC over the surface to measure binding kinetics and affinity.

-

Biolayer Interferometry (BLI): Similar to SPR, this technique measures changes in the interference pattern of light reflected from the sensor tip upon binding.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the thermodynamic parameters of the interaction.

-

Proximity-Based Assays (FRET, AlphaLISA): These assays use energy transfer between a donor and an acceptor molecule conjugated to the POI and E3 ligase, respectively. A signal is generated only when the two proteins are brought into close proximity by the PROTAC.

Western Blotting for Protein Degradation

Western blotting is the gold-standard method for quantifying the degradation of the target protein in cells.[6][7]

Protocol Outline:

-

Cell Culture and Treatment: Plate cells and treat with various concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the target protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to a vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can then be determined.

Cell Viability Assays

To assess the functional consequence of target protein degradation, cell viability assays are performed.[8]

Methods:

-

MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Treat cells with a range of PROTAC concentrations.

-

Incubation: Incubate for a defined period (e.g., 72 hours).

-

Reagent Addition and Signal Detection: Add the appropriate reagent (MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 or EC50 value.

Quantitative Data Summary

The following table summarizes key quantitative data for PROTACs that are synthesized using VHL ligands structurally related to this compound.

| PROTAC | Target Protein | Cell Line | Assay | Value | Reference |

| ARV-771 | BET proteins | 22Rv1 | DC50 | < 5 nM | [9] |

Visualizations

Signaling Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

Caption: General experimental workflow for PROTAC evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 4. 三重複合体の形成 [promega.jp]

- 5. resources.revvity.com [resources.revvity.com]

- 6. benchchem.com [benchchem.com]

- 7. Western blot protocol | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Core of BCL-XL Degradation: A Guide to (S,R,S)-AHPC-Me-C5-COOH-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of targeted protein degradation, focusing on the utilization of the (S,R,S)-AHPC-Me-C5-COOH moiety in the development of Proteolysis Targeting Chimeras (PROTACs) for the selective degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). We will explore the mechanism, quantitative efficacy, and experimental methodologies associated with a key BCL-XL degrader, DT2216, which incorporates this specific E3 ligase-recruiting element.

Introduction to this compound in BCL-XL Degradation

This compound is a crucial chemical entity in the field of targeted protein degradation. It serves as a conjugate, incorporating a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase with a linker terminating in a carboxylic acid group. This structure is instrumental in the synthesis of heterobifunctional PROTACs. One of the most prominent examples of its application is in the creation of DT2216, a selective BCL-XL degrader.[1]

PROTACs like DT2216 function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They act as a molecular bridge, bringing the target protein (BCL-XL) into close proximity with an E3 ubiquitin ligase (VHL in this case). This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This approach offers a powerful alternative to traditional inhibition, as it leads to the physical elimination of the target protein from the cell.

Mechanism of Action: A Signaling Pathway Perspective

The degradation of BCL-XL by a PROTAC synthesized with this compound, such as DT2216, follows a well-defined signaling cascade. The PROTAC molecule initiates the formation of a ternary complex, which is the cornerstone of its activity.

Quantitative Data Presentation

The efficacy of BCL-XL degradation by PROTACs utilizing the this compound scaffold, exemplified by DT2216, has been quantified across various cancer cell lines. The key metrics are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Additionally, the impact on cell viability is assessed by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

Table 1: BCL-XL Degradation Efficiency of DT2216

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | ~25 | >95% | [2] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | ~50 | >90% | [3] |

| H146 | Small Cell Lung Cancer | ~10 | >95% | [2] |

Table 2: Cell Viability Effects of DT2216

| Cell Line | Cancer Type | EC50/IC50 (nM) | Reference |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 52 | [1] |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | ~100 | [3] |

| H146 | Small Cell Lung Cancer | ~20 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are the core experimental protocols for assessing BCL-XL degradation and its cellular consequences.

BCL-XL Degradation Assay (Western Blotting)

This protocol is designed to quantify the levels of BCL-XL protein in cells following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., MOLT-4, RS4;11) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the BCL-XL PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Membrane Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL-XL overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry Analysis: Quantify the intensity of the BCL-XL and loading control bands using image analysis software (e.g., ImageJ). Normalize the BCL-XL signal to the loading control to determine the relative protein levels.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the BCL-XL PROTAC. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions.

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.

-

Colorimetric Reading: Incubate the plates for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the logarithm of the PROTAC concentration. Calculate the IC50 or EC50 value using non-linear regression analysis.

Ternary Complex Formation Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to detect and quantify the formation of the BCL-XL-PROTAC-VHL ternary complex in a cell-free system.

Methodology:

-

Reagent Preparation: Prepare solutions of purified, tagged BCL-XL protein (e.g., His-tagged), tagged VHL-ElonginB-ElonginC (VCB) complex (e.g., GST-tagged), and the PROTAC at various concentrations.

-

Assay Plate Setup: In a 384-well plate, add the BCL-XL protein, VCB complex, and the PROTAC.

-

Incubation: Incubate the mixture to allow for the formation of the ternary complex.

-

Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads (e.g., anti-His coated) and donor beads (e.g., anti-GST coated).

-

Signal Detection: Incubate the plate in the dark. In the presence of a ternary complex, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal upon excitation at 680 nm. Read the signal at 615 nm using an AlphaScreen-compatible plate reader.

-

Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex.

Conclusion

The this compound chemical entity is a cornerstone in the rational design of potent and selective BCL-XL degraders. Through its ability to recruit the VHL E3 ligase, it enables the development of PROTACs like DT2216 that effectively induce the proteasomal degradation of BCL-XL, leading to apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to advance the field of targeted protein degradation for therapeutic benefit.

References

Methodological & Application

Synthesis of PROTACs Using (S,R,S)-AHPC-Me-C5-COOH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-C5-COOH. This reagent is a valuable tool for the targeted degradation of specific proteins of interest (POIs) and has been implicated in the synthesis of developmental PROTACs such as DT2216.

Introduction to PROTAC Technology and this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins. They consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is an E3 ligase ligand-linker conjugate that incorporates a high-affinity ligand for the VHL E3 ligase. The terminal carboxylic acid provides a convenient attachment point for coupling to a POI ligand, making it a versatile building block for PROTAC synthesis.

Signaling Pathway of PROTACs

The mechanism of action for PROTACs involves hijacking the cell's natural ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section details the general experimental workflow for the synthesis, purification, and characterization of a PROTAC using this compound and a generic POI ligand containing a primary or secondary amine.

Experimental Workflow

The overall process for developing a novel PROTAC is outlined in the diagram below.

Caption: General workflow for PROTAC synthesis and evaluation.

Materials and Reagents

-

This compound

-

POI ligand with a free amine group

-

Amide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, TEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Reagents for purification (e.g., HPLC grade acetonitrile, water, TFA)

-

Reagents for characterization (e.g., deuterated solvents for NMR)

Protocol 1: Amide Coupling for PROTAC Synthesis

-

Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and the amine-containing POI ligand (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Activation: To the solution, add the amide coupling reagent, such as HATU (1.1 equivalents), followed by an organic base like DIPEA (2.0-3.0 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.

-

Work-up: Once the reaction is complete, quench by adding a small amount of water. The crude product can be precipitated by adding the reaction mixture to a larger volume of water or directly purified.

-

Purification: Purify the crude PROTAC using reverse-phase preparative HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Plate the relevant cell line and allow the cells to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Detection: Use a suitable secondary antibody conjugated to HRP and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the extent of POI degradation relative to the vehicle-treated control.

Data Presentation

The following tables present representative data for a PROTAC synthesized from a closely related VHL ligand, demonstrating the type of quantitative information that should be generated. The data is for the BET degrader ARV-771, which is synthesized from (S,R,S)-AHPC-Me.[1][2]

Table 1: In Vitro Activity of ARV-771

| Parameter | Cell Line | Value | Reference |

| DC50 (BET Degradation) | CRPC cells | < 1 nM | [1][2] |

| IC50 (c-MYC Reduction) | 22Rv1 | < 1 nM | [3] |

| BRD2-BD2 Kd | Cell-free | 4.7 nM | [4] |

| BRD3-BD2 Kd | Cell-free | 7.6 nM | [4] |

| BRD4-BD2 Kd | Cell-free | 7.6 nM | [4] |

| BRD3-BD1 Kd | Cell-free | 8.3 nM | [4] |

| BRD4-BD1 Kd | Cell-free | 9.6 nM | [4] |

Table 2: In Vivo Efficacy of ARV-771 in a 22Rv1 Xenograft Model

| Treatment Group | Dose | Change in BRD4 Levels | Change in c-MYC Levels | Tumor Growth Inhibition | Reference |

| ARV-771 | 10 mg/kg | ↓ 37% | ↓ 76% | Significant | [5] |

| ARV-771 | 30 mg/kg | - | - | Tumor Regression | [5] |

Conclusion

This compound is a versatile and effective building block for the synthesis of VHL-based PROTACs. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis and evaluation of novel PROTACs using this reagent can lead to the development of potent and selective therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Cell-Based Assays of AHPC-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction to AHPC-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]

PROTACs utilizing (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) derivatives recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly used E3 ligases in PROTAC development.[2] The efficacy of these AHPC-based PROTACs is evaluated through a series of cell-based assays designed to quantify target degradation, confirm the mechanism of action, and assess downstream cellular consequences.

This document provides detailed protocols for key cell-based assays to characterize AHPC-based PROTACs, presents quantitative data for representative molecules, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Degradation Efficiency of AHPC-Based PROTACs

The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the percentage of the target protein degraded at saturating PROTAC concentrations.[2][3]

| PROTAC Name | Target Protein(s) | E3 Ligase Recruited | Cell Line(s) | DC50 | Dmax | Reference(s) |

| ARV-771 | BRD2/3/4 | VHL | 22Rv1 (Prostate Cancer) | < 5 nM | >90% | [4][5][6] |

| VCaP (Prostate Cancer) | ~1 nM | >90% | [4] | |||

| MZ1 | BRD4 (preferential) | VHL | H661 (Lung Cancer) | 8 nM | Complete at 100 nM | [7] |

| H838 (Lung Cancer) | 23 nM | Complete at 100 nM | [7] | |||

| HeLa (Cervical Cancer) | < 100 nM | Not Specified | [8] | |||

| ARV-110 | Androgen Receptor (AR) | VHL | VCaP (Prostate Cancer) | < 1 nM | ~98% | [9][10][11] |

| LNCaP (Prostate Cancer) | < 1 nM | Not Specified | [10] | |||

| HaloPROTAC3 | HaloTag Fusion Protein | VHL | HEK293 | 19 ± 1 nM | 90 ± 1% | [12] |

| AHPC(Me)-C6-NH2 | FBXO22 | VHL | Jurkat | 77 nM | 99% | [13] |

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz provide clear visual representations of the complex biological processes and experimental procedures involved in the evaluation of AHPC-based PROTACs.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with an AHPC-based PROTAC and quantifying the degradation of the target protein via Western Blot.[1]

Materials:

-

Appropriate cell line expressing the protein of interest (e.g., VCaP for Androgen Receptor, HeLa for BRD4).

-

AHPC-based PROTAC stock solution (in DMSO).

-

Vehicle control (e.g., DMSO).

-

Cell culture medium and reagents.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[14]

-

Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is 1 nM to 10 µM.

-

Treat cells with the varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1]

-

Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]

-

Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[14]

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[14]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

-

Transfer the supernatant (protein lysate) to a new tube.[1]

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.[14]

-

Boil the samples at 95°C for 5-10 minutes.[14]

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.[1][14]

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[1]

-

Wash the membrane three times for 5-10 minutes each with TBST.[1]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again three times with TBST.[1]

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.[1]

-

Capture the signal using an imaging system.[1]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[14]

-

Normalize the target protein band intensity to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]

-

Protocol 2: HiBiT-Based Lytic Assay for Degradation Kinetics

This protocol uses CRISPR/Cas9-engineered cell lines where the target protein is endogenously tagged with a small HiBiT peptide. Degradation is quantified by the loss of luminescent signal upon addition of a lytic detection reagent containing the complementary LgBiT subunit.[15]

Materials:

-

CRISPR-edited cell line with HiBiT knocked into the endogenous locus of the target protein.

-

White, opaque 96-well or 384-well assay plates.

-

AHPC-based PROTAC stock solution.

-

Nano-Glo® HiBiT Lytic Detection System (Promega).

-

Luminometer.

Methodology:

-

Cell Seeding:

-

Trypsinize and count the HiBiT-tagged cells.

-

Resuspend cells in culture medium to a final concentration of 1-2 x 105 cells/mL.

-

Plate 100 µL of cells into each well of a white, 96-well plate.

-

Incubate plates at 37°C, 5% CO₂ overnight.[15]

-

-

PROTAC Treatment:

-

Prepare serial dilutions of the PROTAC in culture medium at 2x the final desired concentration.

-

Add 100 µL of the 2x PROTAC solutions to the cells (for a 1:1 dilution) and incubate for the desired length of time (e.g., endpoint or time-course from 0 to 24 hours).[16]

-

-

Lysis and Luminescence Detection:

-

Equilibrate the assay plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

-

Add a volume of reagent equal to the volume of medium in each well (e.g., 100 µL reagent to 100 µL medium).[16]

-

Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.[16]

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.

-

Normalize the luminescence readings to the vehicle (DMSO) control.

-

Plot the normalized data against the PROTAC concentration to determine the DC50 and Dmax.[3]

-

Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Formation

This assay measures the PROTAC-induced proximity between the target protein and the E3 ligase in living cells. The target protein is fused to NanoLuc® luciferase (donor), and the E3 ligase (VHL) is fused to HaloTag® (acceptor), which is labeled with a fluorescent ligand.[17][18]

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression vector for NanoLuc-POI fusion.

-

Expression vector for HaloTag-VHL fusion.

-

FuGENE® HD Transfection Reagent.

-

HaloTag® NanoBRET™ 618 Ligand.

-

White, 96-well assay plates.

-

AHPC-based PROTAC stock solution.

-

NanoBRET™ Nano-Glo® Detection System.

-

Plate reader capable of measuring filtered luminescence (e.g., 460nm and >610nm).

Methodology:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the NanoLuc-POI and HaloTag-VHL plasmids using a suitable transfection reagent. A 1:10 ratio of donor to acceptor plasmid is often a good starting point.

-

Plate the transfected cells into a 96-well plate and incubate for 24 hours.

-

-

Ligand Labeling and PROTAC Treatment:

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 2 hours at 37°C.

-

Prepare serial dilutions of the PROTAC in fresh medium.

-

Add the PROTAC solutions to the labeled cells and incubate for the desired time (e.g., 4 hours).

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Read the plate immediately on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., >610nm).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

-

Normalize the ratios to the vehicle control.

-

Plot the corrected NanoBRET™ ratio against the PROTAC concentration to visualize ternary complex formation.

-

Protocol 4: Live-Cell Target Ubiquitination Assay

This assay quantifies the ubiquitination of the target protein following PROTAC treatment. It utilizes a NanoBRET™ format where the target protein is fused to NanoLuc® and ubiquitin is fused to HaloTag®, which is labeled with a fluorescent ligand.[17]

Materials:

-

Similar materials as for the NanoBRET™ Ternary Complex Assay, but with an expression vector for HaloTag-Ubiquitin instead of HaloTag-VHL.[17]

Methodology:

-

Cell Transfection:

-

Co-transfect cells with plasmids for NanoLuc-POI and HaloTag-Ubiquitin.[17]

-

Plate and incubate as described for the ternary complex assay.

-

-

Ligand Labeling and PROTAC Treatment:

-

Label the cells with HaloTag® NanoBRET™ 618 Ligand.

-

Treat the cells with a serial dilution of the AHPC-based PROTAC for a specified time course (e.g., 0.5 to 4 hours).

-

-

Signal Detection and Analysis:

-

Add the NanoBRET™ detection reagent and measure donor and acceptor luminescence.

-

Calculate the NanoBRET™ ratio. An increase in the ratio over time or with increasing PROTAC concentration indicates ubiquitination of the target protein.[17]

-

Plot the data to visualize the kinetics and dose-response of target ubiquitination.

-

Protocol 5: Cell Viability/Cytotoxicity Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, which can be affected by the degradation of an essential protein.[4]

Materials:

-

Cancer cell line of interest.

-

Opaque-walled 96-well plates.

-

AHPC-based PROTAC stock solution.

-

MTS reagent solution (containing PES).[4]

-

96-well plate reader (absorbance at 490 nm).

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC in culture medium.

-

Add the PROTAC solutions to the wells. Include a vehicle control.

-

Incubate the plate for the chosen duration (e.g., 48 or 72 hours).[19]

-

-

MTS Incubation and Measurement:

-

Data Analysis:

-

Subtract the background absorbance from wells containing medium only.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the results against the logarithm of the PROTAC concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

-

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Immune Checkpoint Proteins-ProbeChem.com [probechem.com]

- 7. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]